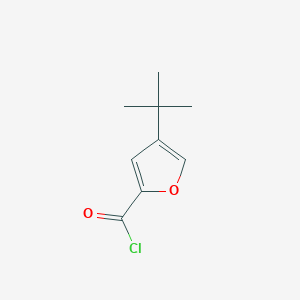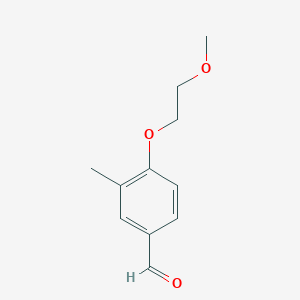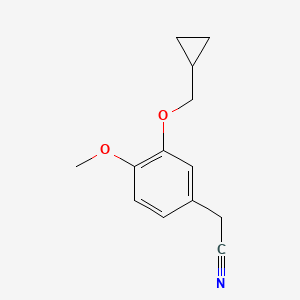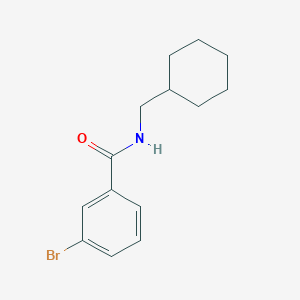
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C9H11ClO2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group attached to the furan ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- can be synthesized through the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the formation of the carbonyl chloride group. The reaction can be represented as follows:
2-Furancarboxylic acid+Thionyl chloride→2-Furancarbonyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually performed in the presence of a catalyst, such as zinc chloride, to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:
- Mixing 2-furancarboxylic acid and thionyl chloride in a reactor.
- Heating the mixture to the desired temperature under reflux conditions.
- Removing the by-products (sulfur dioxide and hydrogen chloride) through distillation.
- Purifying the final product through recrystallization or distillation .
化学反応の分析
Types of Reactions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions with the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Alcohols and Aldehydes: Formed through reduction reactions.
Furan Derivatives: Formed through oxidation reactions.
科学的研究の応用
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in the synthesis of various compounds, where the carbonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
2-Furancarbonyl chloride: Lacks the 4-(1,1-dimethylethyl) group.
2-Furoyl chloride: Another name for 2-Furancarbonyl chloride.
4-(1,1-Dimethylethyl)-2-furancarboxylic acid: The precursor to 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-.
Uniqueness
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is unique due to the presence of the 4-(1,1-dimethylethyl) group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties and applications .
特性
CAS番号 |
59413-75-1 |
|---|---|
分子式 |
C9H11ClO2 |
分子量 |
186.63 g/mol |
IUPAC名 |
4-tert-butylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3 |
InChIキー |
DRZZGQJMFDUQCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=COC(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)


![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
